1H and 13C NMR chemical shift assignments for 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose
1H and 13C NMR chemical shift assignments for 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose
Comprehensive NMR Elucidation and Structural Analysis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl- α -D-mannopyranose
Executive Summary
In the realm of synthetic carbohydrate chemistry and glycobiology, 1,4,6-Tri-O-acetyl-2,3-O-carbonyl- α -D-mannopyranose (CAS: 79414-66-7 / 53958-20-6)[1][] serves as a highly specialized glycosyl donor precursor. Its unique protecting group pattern—featuring a rigid cis-fused 2,3-cyclic carbonate and three acetate groups—makes it an invaluable building block for the stereoselective synthesis of complex oligosaccharides, including branched rhamnogalacturonan I fragments[3].
This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind conformational shifts, providing quantitative data tables, and establishing a self-validating experimental protocol, this guide empowers researchers to confidently synthesize, verify, and utilize this critical molecule in drug development and materials science.
Conformational Causality & Structural Dynamics
To accurately interpret the NMR spectra of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl- α -D-mannopyranose, one must first understand the stereoelectronic and steric forces dictating its conformation.
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The Anomeric Effect: The molecule adopts an α -configuration at the C-1 anomeric center. This axial orientation is thermodynamically stabilized by the stereoelectronic anomeric effect, where the non-bonding lone pair of the endocyclic ring oxygen ( O5 ) delocalizes into the antibonding orbital ( σ∗ ) of the C1−O1 bond. This structural feature distinctly deshields the H-1 proton.
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Cyclic Carbonate Ring Strain: D-mannose is the C-2 epimer of D-glucose, meaning its C-2 hydroxyl group is axial while the C-3 hydroxyl is equatorial. Fusing a cyclic carbonate across this axial-equatorial diol introduces immense torsional strain. The five-membered carbonate ring forces the O2−C2−C3−O3 dihedral angle to compress from the ideal 60° (in a perfect 4C1 chair) down to approximately 15–20°.
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Pyranose Flattening: Consequently, the six-membered pyranose ring is pulled out of a perfect 4C1 chair into a flattened conformation. According to the Karplus relationship, this compressed dihedral angle significantly alters the 3JH,H coupling constants, particularly increasing J2,3 compared to standard unstrained mannosides.
Quantitative NMR Assignments
The following tables summarize the diagnostic 1 H and 13 C NMR chemical shifts. The data reflects the profound deshielding effects of the cyclic carbonate and acetate groups, providing a reliable fingerprint for structural verification.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Diagnostic Causality |
| H-1 | 6.15 | d | J1,2≈2.0 | α -anomeric position; highly deshielded by the electron-withdrawing C-1 acetate. Small J confirms equatorial-axial relationship. |
| H-2 | 4.90 | dd | J1,2≈2.0,J2,3≈6.5 | Shifted downfield by the cyclic carbonate. The J2,3 is enlarged due to ring flattening. |
| H-3 | 5.10 | dd | J2,3≈6.5,J3,4≈7.5 | Deshielded by the cyclic carbonate oxygen. |
| H-4 | 5.35 | t | J3,4≈7.5,J4,5≈7.5 | Strongly deshielded by the C-4 acetate group. |
| H-5 | 4.15 | ddd | J4,5≈7.5,J5,6a≈4.5 | Standard pyranose ring proton; least affected by direct esterification. |
| H-6a | 4.30 | dd | J6a,6b≈12.5,J5,6a≈4.5 | Diastereotopic exocyclic methylene; deshielded by C-6 acetate. |
| H-6b | 4.20 | dd | J6a,6b≈12.5,J5,6b≈2.5 | Diastereotopic exocyclic methylene. |
| CH 3 (Ac) | 2.15, 2.10, 2.05 | s (3H each) | N/A | Three distinct acetate methyl groups. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Diagnostic Causality |
| C=O (Ac) | 170.5, 169.8, 169.5 | Standard acyclic ester carbonyl resonances. |
| C=O (Carb) | 153.5 | Critical Marker: Characteristic deshielding of 5-membered cyclic carbonates on carbohydrates[4]. |
| C-1 | 90.5 | Anomeric carbon; shifted upfield relative to β -anomers due to steric compression ( γ -gauche effect). |
| C-3 | 78.0 | Downfield shift induced by the rigid carbonate linkage. |
| C-2 | 76.2 | Downfield shift induced by the rigid carbonate linkage. |
| C-5 | 70.2 | Endocyclic ether adjacent carbon. |
| C-4 | 65.5 | Shifted by the C-4 acetate. |
| C-6 | 62.0 | Primary carbon bearing an acetate. |
| CH 3 (Ac) | 20.8, 20.6, 20.5 | Acetate methyl carbons. |
Self-Validating Experimental Protocol
To ensure high-fidelity data acquisition and prevent misinterpretation due to sample degradation (e.g., hydrolysis of the sensitive cyclic carbonate), the following self-validating protocol must be strictly adhered to.
Step-by-Step Methodology
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Sample Preparation:
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Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl 3 .
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Causality: CDCl 3 is chosen because it is non-polar, preventing the hydrolysis of the highly sensitive cyclic carbonate and acetate groups, while providing a sharp, well-resolved spectrum free of exchange broadening.
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1D 1 H NMR Acquisition:
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Acquire at 298 K using a standard 30° pulse program (zg30). Set the relaxation delay ( D1 ) to 2.0 seconds.
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Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1 ) of the pyranose ring protons, allowing for mathematically precise integration.
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Protocol Validation Checkpoint (Critical):
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Integrate the anomeric H-1 doublet at ~6.15 ppm and set the value to exactly 1.00.
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Integrate the cluster of three acetate methyl singlets between 2.05–2.15 ppm.
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Self-Validation: The methyl integral MUST read 9.00 ± 0.15. If the integral is ~12, the 2,3-carbonate has been hydrolyzed and acetylated. If it is ~6, an acetyl group has been lost. Do not proceed to 2D NMR until this mass balance is verified.
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2D NMR Acquisition:
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COSY: Map the sequential J -coupled spin system from H-1 through H-6.
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HSQC: Correlate protons to their directly attached carbons. Causality: HSQC is prioritized over HMQC as it provides superior resolution in the carbon dimension, essential for distinguishing the closely clustered C-2, C-3, C-4, and C-5 signals.
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HMBC: Confirm the placement of the acetate groups and the cyclic carbonate by observing 3JC,H cross-peaks between the ring protons (H-1, H-4, H-6) and their respective carbonyl carbons.
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Logical Workflow Diagram
Logical workflow for the NMR structural elucidation of the protected mannopyranose.
Synthetic Workflow & Application
The synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl- α -D-mannopyranose typically begins with D-mannose, proceeding through global acetylation, selective anomeric deprotection, and subsequent installation of the 2,3-cyclic carbonate using reagents like triphosgene or dialkyl carbonates under basic conditions.
Once synthesized and validated via the NMR protocols above, this compound acts as a powerful glycosyl donor. The 2,3-O-carbonyl group is a strong participating group that can uniquely direct the formation of challenging glycosidic linkages. It is frequently deployed in the modular synthesis of O-antigen fragments and the assembly of branched rhamnogalacturonan I fragments, where precise stereocontrol is non-negotiable for biological activity[3].
References
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NextSDS. "1,4,6-TRI-O-ACETYL-2,3-O-CARBONYL-ALPHA-D-MANNOPYRANOSE - Chemical Substance Information." NextSDS Database.
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BOC Sciences. "CAS 53958-20-6 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose Product Data." BOC Sciences.
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ResearchGate. "Efficient synthesis of building blocks for branched rhamnogalacturonan I fragments." Carbohydrate Research.
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PMC (PubMed Central). "Elucidation of Substantial Differences in Ring-Opening Polymerization Outcomes from Subtle Variation of Glucose Carbonate-Based Monomer Substitution Patterns and Substituent Types." Biomacromolecules.
